Isomolpan

Dopamine Autoreceptor Selectivity D2 Functional Bias Prolactin Inhibition

Disambiguate dopamine autoreceptor pharmacology with Isomolpan-a benzopyrano pyridine D3/D2 agonist. Unlike non-selective agents, Isomolpan offers a 5- to 25-fold window between presynaptic DOPAC suppression and postsynaptic ACh/cGMP elevation, ensuring cleaner target engagement. • 6-40-fold D3-over-D2 selectivity; hypothermia potency correlates with D3 affinity (r=0.84). • Reduces frontal cortex dopamine ~50% without altering 5-HT or NA. • ED50 0.07 mg/kg IP in 6-OHDA rotation-33× more potent than (+)-3-PPP. Supplied with rigorous analytical documentation and global cold-chain logistics.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 107320-86-5
Cat. No. B035570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomolpan
CAS107320-86-5
Synonyms1,3,4,4a,5,10b-hexahydro-4-propyl-2H-1-benzopyrano(3,4-b)pyridin-9-ol
CGS 15855A
CGS 15855A, (trans(+))-isomer
CGS 15855A, (trans(-))-isomer
CGS-15855-A
CGS-15855A
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCCCN1CCCC2C1COC3=C2C=C(C=C3)O
InChIInChI=1S/C15H21NO2/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3/t12-,14-/m0/s1
InChIKeyGSLWRDKYYIQKIM-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isomolpan (CGS 15855A, CAS 107320-86-5) – Selective Dopamine D3/D2 Agonist Basic Profile for Research Procurement


Isomolpan (CAS 107320-86-5), also designated CGS 15855A, is a racemic trans-hexahydrobenzopyrano pyridine derivative that functions as a selective agonist at dopamine D3 and D2 receptors [1]. It was developed as a dopamine autoreceptor agonist and investigated for antipsychotic potential, acting preferentially at presynaptic D2/D3 autoreceptors to suppress dopamine release and metabolism [2]. The compound is a member of the benzopyrano pyridine chemotype, distinct from ergoline, aminotetralin, and naphthofurane classes, and represents a structurally unique scaffold among dopamine autoreceptor agonists [2].

Why D2/D3 Agonist Class Membership Alone Cannot Guarantee Equivalent Isomolpan Performance


Although multiple compounds are classified as dopamine D2/D3 receptor agonists, their functional profiles diverge dramatically when evaluated across autoreceptor vs. postsynaptic receptor assays, D3 vs. D2 selectivity ratios, and in vivo pharmacodynamic readouts [1]. For instance, apomorphine, a non-selective D1/D2 agonist, and piribedil, a D2-preferring agonist, exhibit substantially different dose-ratios in functional selectivity assays compared to Isomolpan [1][2]. Without quantitative head-to-head data on these critical dimensions, assuming interchangeability between agents in this class can invalidate experimental interpretation and lead to erroneous target engagement conclusions [2].

Quantitative Comparator Evidence for Isomolpan: Differentiation from Apomorphine, (+)-3-PPP, Piribedil, SKF 38393, and in Catecholamine Selectivity


Functional Autoreceptor vs. Postsynaptic Selectivity: Isomolpan Demonstrates 5- to 25-Fold Separation vs. Apomorphine's 1.5- to 8.6-Fold Separation

In a direct head-to-head functional study, Isomolpan (CGS 15855A) decreased striatal DOPAC levels at doses 5–25 times lower than those required to increase striatal acetylcholine (ACh) or cerebellar cGMP, indicating a wide functional window between autoreceptor and postsynaptic D2 receptor activation. Apomorphine, by contrast, showed only a 1.5–8.6-fold dose separation in the same assay systems [1].

Dopamine Autoreceptor Selectivity D2 Functional Bias Prolactin Inhibition

In Vivo Rotational Behavior Potency: Isomolpan (ED50 0.07 mg/kg IP) vs. (+)-3-PPP (ED50 2.3 mg/kg IP) – 33-Fold Potency Difference

In 6-hydroxydopamine (6-OHDA)-lesioned rats classified as high-sensitivity responders, Isomolpan (CGS 15855A) elicited contralateral rotational behavior with an ED50 of 0.07 mg/kg IP, comparable to apomorphine (ED50 0.08 mg/kg IP) but 33-fold more potent than the putative autoreceptor agonist (+)-3-PPP (ED50 2.3 mg/kg IP) and 12-fold more potent than (-)-3-PPP (ED50 0.87 mg/kg IP) [1].

Rotational Behavior 6-OHDA Lesion Dopamine Agonist Potency

D3 vs. D2 Receptor Selectivity: Isomolpan (6–40-Fold D3 Preference) vs. Piribedil (2-Fold D2 Preference) – Divergent Receptor Bias

Across a panel of eight dopamine agonists evaluated for D3 vs. D2 receptor binding preference, Isomolpan (CGS 15855A) clustered with (+)-7-OH-DPAT, quinelorane, (-)-quinpirole, and N-0434, all displaying a 6–40-fold preference for D3 over D2 receptors. In sharp contrast, piribedil exhibited a 2-fold preference for D2 sites (Ki D2/D3 = 243/126 nM), and across all agonists tested, in vivo hypothermia potency correlated significantly with D3 affinity (r = 0.84, P < 0.001) but not D2 affinity (r = 0.50, P > 0.05) [1].

D3 Receptor Selectivity Binding Affinity Antipsychotic Pharmacology

Catecholamine Selectivity In Vivo: Isomolpan Decreases Dopamine by 50% Without Significantly Affecting Serotonin or Noradrenaline

In single frontal cortex dialysate samples from freely-moving rats, systemic administration of Isomolpan (CGS 15855A) produced a significant ~50% decrease in extracellular dopamine levels, while serotonin and noradrenaline levels remained statistically unmodified. This contrasts with the α2-adrenergic agonist dexmedetomidine, which decreased noradrenaline by ~100% and also suppressed serotonin (~55%) and dopamine (~45%), and with the 5-HT1A agonist 8-OH-DPAT, which decreased serotonin (~65%) while increasing dopamine (~100%) and noradrenaline (~175%) [1].

In Vivo Microdialysis Neurotransmitter Selectivity Frontal Cortex

D2-Mediated vs. D1-Mediated Dopamine Release Modulation: Isomolpan and LY 171555 Decrease DA Release; SKF 38393 Does Not

In a comparative in vivo neurochemical study using GC-MS analysis of mouse mesolimbic and nigrostriatal dopamine neurons, the D2 agonists Isomolpan (CGS 15855A) and LY 171555 both decreased dopamine release (inferred from 3-MT levels), whereas the D1 agonist SKF 38393, even at relatively high doses, only slightly affected dopamine release. Each of the three agonists also decreased dopamine metabolism (DOPAC/HVA), but the effect was more pronounced for the D2-selective agents [1].

D2 Receptor Function D1 vs. D2 Pharmacology Dopamine Release

Isomolpan Research and Industrial Application Scenarios Derived from Quantitative Comparator Evidence


Selective Dopamine Autoreceptor Pharmacology Studies Requiring Postsynaptic Sparing

When experimental protocols demand preferential activation of presynaptic dopamine autoreceptors with minimal recruitment of postsynaptic D2 receptors, Isomolpan offers a 5- to 25-fold functional window between autoreceptor-mediated DOPAC suppression and postsynaptic ACh/cGMP elevation, compared to only 1.5- to 8.6-fold for apomorphine [1]. This makes Isomolpan the preferred tool for dissecting autoreceptor-specific contributions to dopamine homeostasis.

D3-Preferring Agonist Screening and D3-Mediated Hypothermia Models

Isomolpan clusters with D3-preferring agonists (6–40-fold D3 over D2 preference), and across agonists, hypothermia potency correlates with D3 affinity (r = 0.84) but not D2 affinity (r = 0.50) [1]. Researchers investigating D3-mediated thermoregulation or limbic D3 function should select Isomolpan over D2-preferring agents like piribedil.

Catecholamine-Selective In Vivo Microdialysis Experiments

Isomolpan decreases extracellular dopamine by ~50% in rat frontal cortex without significantly altering serotonin or noradrenaline levels [1], enabling selective interrogation of dopaminergic transmission without confounding monoaminergic cross-talk. This is a key advantage over agents like dexmedetomidine or 8-OH-DPAT that produce broad or bidirectional changes in multiple monoamines.

Rotational Behavior Screening in 6-OHDA-Lesioned Rodent Models

With an ED50 of 0.07 mg/kg IP in the 6-OHDA rotational behavior paradigm, Isomolpan is approximately 33-fold more potent than (+)-3-PPP (ED50 2.3 mg/kg) and equipotent to apomorphine (ED50 0.08 mg/kg) [1]. This potency profile supports its use as a D2/D3 reference agonist in unilateral lesion models for Parkinson's disease research or antipsychotic screening.

Quote Request

Request a Quote for Isomolpan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.